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Compound of Interest

Compound Name:
5-Bromo-3-

methylbenzo[d]isoxazole

Cat. No.: B1281344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 5-Bromo-3-methylbenzo[d]isoxazole. Due to the limited availability of

public domain raw spectral data for this specific compound, this guide presents predicted

values and data from closely related analogs to offer a robust framework for its

characterization. The experimental protocols detailed herein are standard methodologies

applicable to the analysis of this and similar heterocyclic compounds.

Chemical Structure and Properties
IUPAC Name: 5-Bromo-3-methyl-1,2-benzisoxazole Synonyms: 5-Bromo-3-
methylbenzo[d]isoxazole CAS Number: 66033-76-9[1][2] Molecular Formula: C₈H₆BrNO

Molecular Weight: 212.05 g/mol [1]

Spectroscopic Data Summary
The following tables summarize the anticipated and observed spectroscopic data for 5-Bromo-
3-methylbenzo[d]isoxazole and its structural analogs.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the aromatic protons and the methyl group. The chemical shifts are influenced by the

bromine substituent and the heterocyclic ring.

Proton

Assignment

(Predicted)

Expected

Chemical

Shift (δ,

ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Analog

Compound

Data (¹H

NMR)

Citation

CH₃ ~2.5 Singlet (s) N/A

3-methyl-5-

phenylisoxaz

ole: 2.33 (s)

Aromatic H

(Position 4)
7.5 - 7.8 Doublet (d) ~8.5

5-bromo-

benzoxazole

derivatives

show

aromatic

protons in the

7.2-7.8 ppm

range.

[3]

Aromatic H

(Position 6)
7.6 - 7.9

Doublet of

doublets (dd)
~8.5, ~2.0 N/A

Aromatic H

(Position 7)
7.4 - 7.7 Doublet (d) ~2.0 N/A

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon

framework of the molecule.
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Carbon Assignment

(Predicted)

Expected Chemical

Shift (δ, ppm)

Analog Compound

Data (¹³C NMR)
Citation

CH₃ 10 - 15
3-methyl-5-

phenylisoxazole: 11.4

C3 158 - 162

3-methyl-5-

phenylisoxazole:

160.2

C3a 162 - 165 N/A

C4 120 - 125 N/A

C5 (C-Br) 115 - 120 N/A

C6 128 - 132 N/A

C7 110 - 115 N/A

C7a 120 - 124 N/A

Table 2: Mass Spectrometry (MS) Data
The mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic

isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ion Expected m/z Relative Abundance Notes

[M]⁺ 211/213 ~1:1

Molecular ion

containing ⁷⁹Br and

⁸¹Br

[M-CH₃]⁺ 196/198 Variable
Loss of a methyl

group

[M-Br]⁺ 132 Variable
Loss of the bromine

atom

[M-CO]⁺ 183/185 Variable
Loss of carbon

monoxide
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Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C

bonds, as well as vibrations of the isoxazole ring.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3050 - 3150 Medium

C=N Stretch (isoxazole ring) 1620 - 1650 Medium to Strong

Aromatic C=C Stretch 1450 - 1600 Medium to Strong

C-O Stretch (isoxazole ring) 1200 - 1270 Strong

C-Br Stretch 500 - 600 Medium

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to

show absorption bands corresponding to π → π* electronic transitions within the benzisoxazole

system.

Solvent λmax (nm)
Molar Absorptivity (ε, L mol⁻¹

cm⁻¹)

Ethanol ~220-240 and ~280-300
To be determined

experimentally

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a

frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
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Sample Preparation: Approximately 5-10 mg of 5-Bromo-3-methylbenzo[d]isoxazole is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse

sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated

for a good signal-to-noise ratio.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is recorded with proton decoupling. A

spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of

1-2 seconds are commonly used. Several hundred to a few thousand scans may be

necessary to obtain a spectrum with adequate signal intensity.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight

(TOF) or Orbitrap instrument, often coupled with a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. For

LC-MS, Electrospray Ionization (ESI) would be employed.

Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent like

dichloromethane or ethyl acetate and injected into the GC. For direct infusion, the sample is

dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion

source via a syringe pump.

Data Acquisition: The mass spectrum is acquired over a mass range of m/z 50-500. The data

system records the mass-to-charge ratio and relative abundance of all detected ions.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample, a small amount of 5-Bromo-3-
methylbenzo[d]isoxazole is finely ground with dry potassium bromide (KBr) and pressed
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into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample compartment (or the KBr pellet without the sample) is

recorded and subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of 5-Bromo-3-methylbenzo[d]isoxazole is prepared

in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to

obtain an absorbance reading between 0.1 and 1.0 at the λmax. A cuvette containing the

pure solvent is used as a reference.

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm.

The instrument plots absorbance versus wavelength, and the wavelength(s) of maximum

absorbance (λmax) are identified.

Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of 5-
Bromo-3-methylbenzo[d]isoxazole.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of 5-Bromo-
3-methylbenzo[d]isoxazole. For definitive characterization, it is imperative to acquire and

interpret the actual experimental spectra of a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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